3-Piperidinecarbonitrile, 1-(4-cyano-1-naphthalenyl)-
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Overview
Description
1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a cyano group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups .
Scientific Research Applications
1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The cyano and piperidine groups can interact with enzymes or receptors, modulating their activity. This compound may affect various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxamide
- 1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxylic acid
- piperidine-3®-carbonitrile
Uniqueness
1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile is unique due to its specific combination of functional groups and its structural configuration.
Properties
CAS No. |
870889-74-0 |
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Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(4-cyanonaphthalen-1-yl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C17H15N3/c18-10-13-4-3-9-20(12-13)17-8-7-14(11-19)15-5-1-2-6-16(15)17/h1-2,5-8,13H,3-4,9,12H2 |
InChI Key |
AGXDYVSQGDVKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)C#N |
Origin of Product |
United States |
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